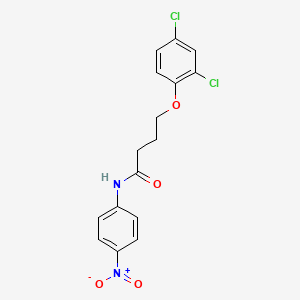![molecular formula C21H22ClN3O3 B5037787 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of drugs known as atypical antipsychotics. It is also known by its trade name, Ziprasidone. This compound has been extensively studied for its potential use in the treatment of various mental illnesses, including schizophrenia and bipolar disorder. In
Wissenschaftliche Forschungsanwendungen
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of various mental illnesses, including schizophrenia and bipolar disorder. It has been shown to be effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mania. In addition, it has also been studied for its potential use in the treatment of depression and anxiety disorders.
Wirkmechanismus
The exact mechanism of action of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by blocking the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This results in a reduction in the symptoms of mental illnesses, including hallucinations, delusions, and mania.
Biochemical and Physiological Effects:
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It also has an effect on the levels of certain hormones, including prolactin. In addition, it has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its ability to reduce the symptoms of mental illnesses, including hallucinations, delusions, and mania. This makes it a useful tool for studying the underlying mechanisms of these disorders. However, one of the limitations of using this compound in lab experiments is its potential for side effects, including sedation and weight gain.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One direction is to explore its potential use in the treatment of other mental illnesses, including depression and anxiety disorders. Another direction is to study its potential for use in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for side effects.
Synthesemethoden
The synthesis of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid to form 4-(4-methoxyphenyl)-1-piperazinecarbaldehyde. The second step involves the reaction of 4-(4-methoxyphenyl)-1-piperazinecarbaldehyde with 3-chlorophenylacetic acid in the presence of acetic anhydride to form 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)propan-1-one. The final step involves the reaction of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)propan-1-one with pyrrolidine in the presence of acetic acid to form 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione.
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-18-7-5-16(6-8-18)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)17-4-2-3-15(22)13-17/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNYZGRBNLCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)
![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)

![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
